
4-Chloro-3-ethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-ethylpyridine is an organic compound with the molecular formula C7H8ClN. It is a derivative of pyridine, where the hydrogen atom at the 4-position is replaced by a chlorine atom, and the hydrogen atom at the 3-position is replaced by an ethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-ethylpyridine can be achieved through several methods. One common method involves the chlorination of 3-ethylpyridine using chlorine gas in the presence of a catalyst. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .
Another method involves the use of 4-chloropyridine as a starting material. The ethylation of 4-chloropyridine can be performed using ethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors allows for better control of reaction conditions and higher yields. Catalysts such as iron(III) chloride or aluminum chloride are commonly used to facilitate the chlorination process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-ethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form 4-chloro-3-pyridinecarboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to this compound using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in ether, room temperature.
Major Products Formed
Substitution: 3-Ethyl-4-methoxypyridine.
Oxidation: 4-Chloro-3-pyridinecarboxylic acid.
Reduction: this compound.
Applications De Recherche Scientifique
4-Chloro-3-ethylpyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Chloro-3-ethylpyridine involves its interaction with specific molecular targets. The chlorine atom and ethyl group contribute to its reactivity and ability to form stable complexes with various biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloropyridine: Similar in structure but with the chlorine atom at the 2-position.
3-Chloropyridine: Chlorine atom at the 3-position.
4-Chloropyridine: Chlorine atom at the 4-position without the ethyl group.
Uniqueness
4-Chloro-3-ethylpyridine is unique due to the presence of both the chlorine atom and the ethyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C7H8ClN |
|---|---|
Poids moléculaire |
141.60 g/mol |
Nom IUPAC |
4-chloro-3-ethylpyridine |
InChI |
InChI=1S/C7H8ClN/c1-2-6-5-9-4-3-7(6)8/h3-5H,2H2,1H3 |
Clé InChI |
QSQSDSYZUOKOMZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CN=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


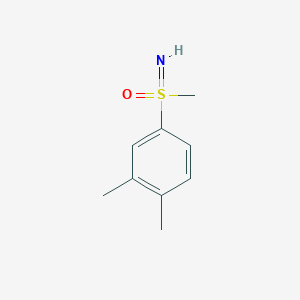
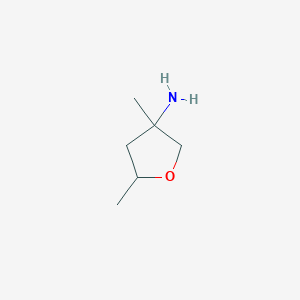
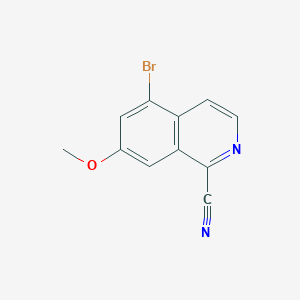
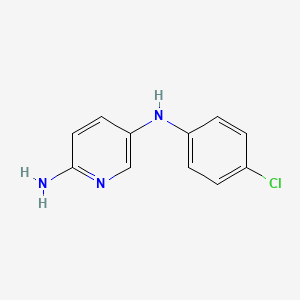

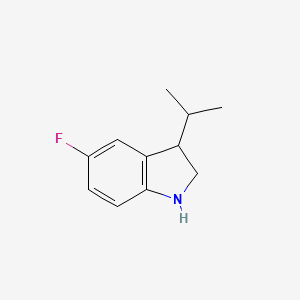
![4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13219239.png)
![Diethyl({3-[(1-methoxypropan-2-yl)amino]propyl})amine](/img/structure/B13219246.png)
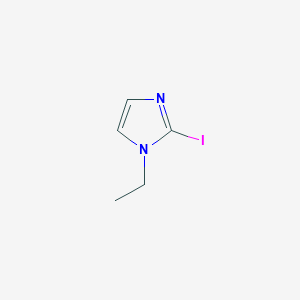

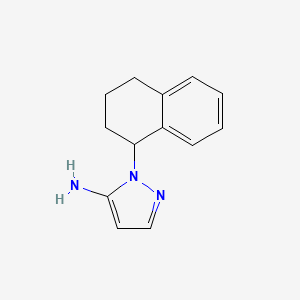

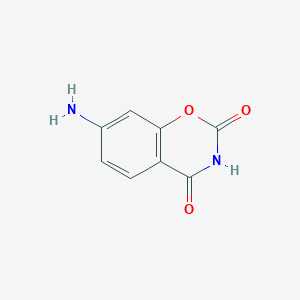
![(3S,4S)-3-[Bis(propan-2-yl)amino]piperidin-4-ol](/img/structure/B13219289.png)
